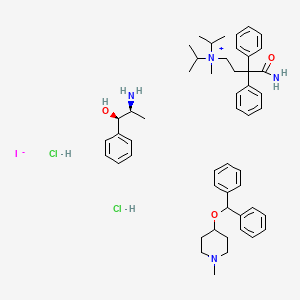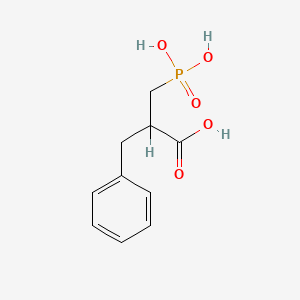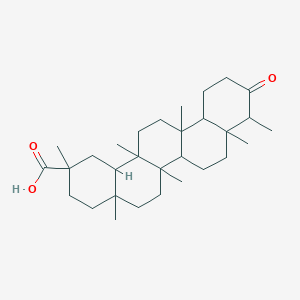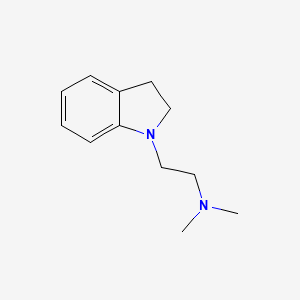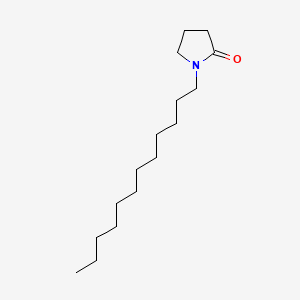
1-Dodecyl-2-pyrrolidinone
Vue d'ensemble
Description
1-Dodecyl-2-pyrrolidinone is an N-alkyl lactam . It is a potential melatonin-specific chemical penetration enhancer . It is used in the preparation of few-layered flakes of molybdenum disulfide (MoS2) via liquid phase exfoliation of bulk MoS2 powder .
Synthesis Analysis
1-Dodecyl-2-pyrrolidinone can be synthesized by the reduction of LiH3BNMe2 to the corresponding amine .Molecular Structure Analysis
The molecular formula of 1-Dodecyl-2-pyrrolidinone is C16H31NO . Its molecular weight is 253.42 .Chemical Reactions Analysis
The reduction of 1-Dodecyl-2-pyrrolidinone with LiH3BNMe2 results in the corresponding amine .Physical And Chemical Properties Analysis
1-Dodecyl-2-pyrrolidinone is a viscous liquid with a refractive index of n20/D 1.466 (lit.) . It has a boiling point of 202-205 °C/11 mmHg (lit.) and a density of 0.89 g/mL at 25 °C (lit.) . Its water solubility is 0.0517 g/l at 20°C .Applications De Recherche Scientifique
Chemical Penetration Enhancer
1-Dodecyl-2-pyrrolidinone: has been identified as a potential melatonin-specific chemical penetration enhancer . This application is significant in the field of transdermal drug delivery, where the compound could potentially increase the permeability of the skin to allow for more efficient absorption of melatonin, which is used in the treatment of sleep disorders.
Preparation of Few-Layered Flakes of Molybdenum Disulfide
In materials science, 1-Dodecyl-2-pyrrolidinone has been utilized in the preparation of few-layered flakes of molybdenum disulfide (MoS2) via liquid phase exfoliation of bulk MoS2 powder . This process is crucial for the development of next-generation electronic and optoelectronic devices.
Anticonvulsant Activity
The compound has been compared with other derivatives for its anticonvulsant activity . It is studied for its potential to degrade into gamma-aminobutyric acid (GABA) and its concentration in the brain, which is relevant for the treatment of epilepsy .
Biological Activities of Pyrrolidinone Derivatives
1-Dodecyl-2-pyrrolidinone: is part of a broader class of pyrrolidinone derivatives that exhibit a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects, making it a versatile compound in pharmaceutical research .
Synthesis of Alkaloids and Unusual β-Amino Acids
The pyrrolidinone ring is a key structure in the synthesis of various alkaloids and unusual β-amino acids , such as statin and its derivatives. These compounds are important in the development of drugs with cholesterol-lowering properties .
Development of Novel Compounds Against Infections and Diseases
The diverse significant biological activities of 1-Dodecyl-2-pyrrolidinone derivatives suggest their potential use in the future development of novel compounds active against different infections and diseases. Researchers are exploring these derivatives for new drug discoveries .
Safety and Hazards
Orientations Futures
1-Dodecyl-2-pyrrolidinone is a low-foaming, nonionic surfactant that is used within household, industrial, and institutional cleaners . It is also a wetting agent and used in adhesive and sealant chemical formulations . It has uses within the pesticide industry and is also known to be used as a conditioner, foam stabilizer, inks, and in water-borne coatings .
Mécanisme D'action
Target of Action
1-Dodecyl-2-pyrrolidinone is an N-alkyl lactam . It is a potential melatonin-specific chemical penetration enhancer . This suggests that its primary target could be the melatonin receptors in the body. Melatonin receptors play a crucial role in regulating sleep-wake cycles and other circadian rhythms.
Mode of Action
As a potential melatonin-specific chemical penetration enhancer, it may increase the permeability of the skin or other biological barriers to melatonin, thereby enhancing the absorption and effectiveness of melatonin-based treatments .
Biochemical Pathways
Given its potential role as a melatonin-specific chemical penetration enhancer, it may influence the pathways related to melatonin signaling .
Pharmacokinetics
As a potential chemical penetration enhancer, it is likely to affect the absorption of melatonin and possibly other compounds .
Result of Action
Its potential role as a melatonin-specific chemical penetration enhancer suggests that it may enhance the effectiveness of melatonin-based treatments .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially influence its effectiveness as a chemical penetration enhancer .
Propriétés
IUPAC Name |
1-dodecylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPQAIBZIHNJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042206 | |
| Record name | 1-Dodecyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Pyrrolidinone, 1-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Dodecyl-2-pyrrolidinone | |
CAS RN |
2687-96-9 | |
| Record name | N-Dodecyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dodecyl-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(n-dodecyl)pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Dodecyl-2-pyrrolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL PYRROLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P14VW8FNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 1-Dodecyl-2-pyrrolidinone in enhancing transdermal drug delivery?
A1: While the exact mechanism is not fully elucidated, research suggests that 1-Dodecyl-2-pyrrolidinone acts as a chemical penetration enhancer (CPE) by disrupting the skin's stratum corneum, the outermost layer that acts as a barrier. [, ] This disruption likely involves interactions with the lipid bilayers of the stratum corneum, increasing its fluidity and permeability, thus allowing for greater drug penetration. [] For instance, studies have shown enhanced permeation of melatonin and hydrocortisone through porcine skin in the presence of 1-Dodecyl-2-pyrrolidinone. [, ]
Q2: How does the structure of 1-Dodecyl-2-pyrrolidinone contribute to its properties as a penetration enhancer?
A2: The structure of 1-Dodecyl-2-pyrrolidinone, featuring a hydrophilic pyrrolidone ring and a hydrophobic dodecyl chain, is believed to be crucial for its enhancer activity. [] The lipophilic dodecyl chain can insert itself into the lipid bilayers of the stratum corneum, while the polar pyrrolidone headgroup interacts with the polar headgroups of the lipids, disrupting the organized structure of the bilayer and enhancing permeability. []
Q3: What is the significance of using 1-Dodecyl-2-pyrrolidinone in carbon dioxide capture and sequestration?
A3: Studies have explored the use of 1-Dodecyl-2-pyrrolidinone as a potential promoter for carbon dioxide hydrate formation. [] Hydrate-based technologies are being investigated for their potential in capturing and sequestering carbon dioxide, a greenhouse gas. While details about the specific mechanisms of action are not provided in the available abstracts, the research highlights the potential role of 1-Dodecyl-2-pyrrolidinone in influencing the kinetics of methane hydrate formation, which may have implications for carbon dioxide capture as well. []
Q4: Has 1-Dodecyl-2-pyrrolidinone been used in any marketed transdermal drug delivery systems?
A4: The provided research focuses on the investigation of 1-Dodecyl-2-pyrrolidinone as a potential penetration enhancer and its application in carbon dioxide capture. [1-8] Information regarding its use in commercially available transdermal drug delivery systems is not available in the provided abstracts.
Q5: How does the electrochemical behavior of molybdenum disulfide change after exfoliation with 1-Dodecyl-2-pyrrolidinone?
A5: Liquid phase exfoliation of bulk molybdenum disulfide (MoS2) powder in 1-Dodecyl-2-pyrrolidinone results in few-layered flakes with significantly enhanced electrochemical charge storage capabilities compared to their bulk counterpart. [] This increase in specific capacitance is attributed to the increased surface area available for charge accumulation in the exfoliated flakes. [] This finding highlights the potential of using 1-Dodecyl-2-pyrrolidinone in producing electrochemically active two-dimensional materials for various applications, including energy storage devices.
Q6: Can you describe the role of 1-Dodecyl-2-pyrrolidinone in studying lipophilic derivatives of gamma-aminobutyric acid?
A6: 1-Dodecyl-2-pyrrolidinone served as a key compound in investigating the anticonvulsant activity of lipophilic derivatives of gamma-aminobutyric acid (GABA). [] Researchers compared its anticonvulsant activity, degradation profile, and brain concentration to other derivatives like N-dodecanoyl GABA and 1-dodecanoyl-2-pyrrolidinone. [] The study revealed that while the dodecyl chain seemed important for anticonvulsant properties, 1-Dodecyl-2-pyrrolidinone itself did not function as a prodrug for GABA, unlike some other derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Fluorophenyl)-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxylic acid methyl ester](/img/structure/B1196737.png)
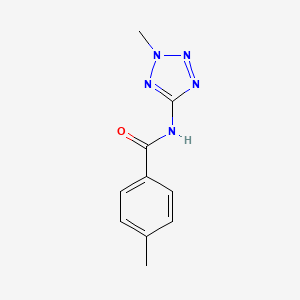

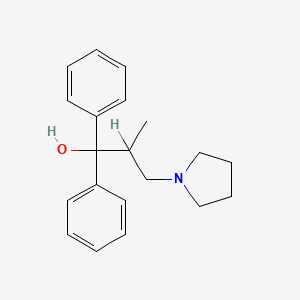
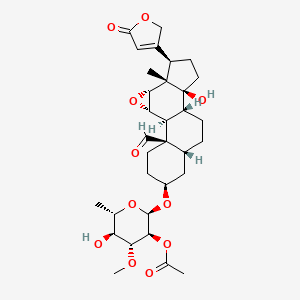
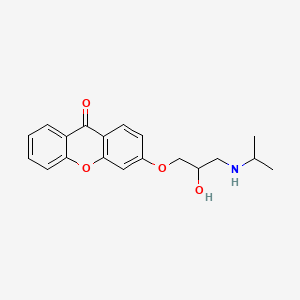

![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)


